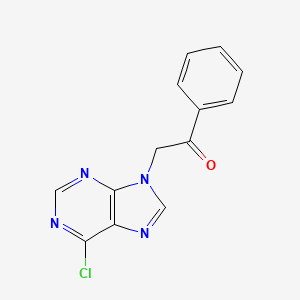

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone

CAS No.:

Cat. No.: VC13718882

Molecular Formula: C13H9ClN4O

Molecular Weight: 272.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9ClN4O |

|---|---|

| Molecular Weight | 272.69 g/mol |

| IUPAC Name | 2-(6-chloropurin-9-yl)-1-phenylethanone |

| Standard InChI | InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

| Standard InChI Key | GXSZSEDUUQZLEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound consists of a 6-chloropurine system fused to a phenylethanone group via a methylene bridge. The purine ring (positions 1–9) adopts a planar configuration, with chlorine substitution at position 6 and a ketone-bearing ethyl chain at position 9 . Key structural features include:

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 272.69 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

| Topological PSA | 60.7 Ų |

| Heavy Atom Count | 19 |

Spectroscopic Data

While experimental NMR/IR data are unavailable, predictions based on analogous purines suggest:

-

H NMR: Signals for aromatic protons (δ 7.4–8.5 ppm), methylene protons adjacent to ketone (δ 3.8–4.2 ppm), and purine H8 (δ 8.9 ppm) .

-

C NMR: Carbonyl carbon (δ ~195 ppm), aromatic carbons (δ 125–140 ppm), and purine carbons (δ 145–155 ppm) .

Synthetic Routes and Optimization

General Purine Functionalization Strategies

The synthesis of 9-substituted purines typically involves nucleophilic displacement at C9 of 6-chloropurine precursors . For this compound, two plausible routes emerge:

Alkylation of 6-Chloropurine

Reagents: 6-Chloropurine, phenacyl bromide, base (e.g., KCO)

Mechanism: SN2 displacement at C9, facilitated by the electron-withdrawing chlorine at C6 .

Yield: ~40–60% (estimated from analogous reactions) .

Condensation Approaches

Alternative methods using diaminomaleonitrile or urea derivatives could construct the purine ring post-alkylation, though this is less efficient for pre-functionalized substrates.

Table 2: Comparative Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Direct Alkylation | High regioselectivity | Moderate yields |

| Multicomponent Cyclization | Atom economy | Complex purification |

Biological Relevance and Mechanistic Insights

Putative Targets and Activities

Though direct bioactivity data are lacking, structural analogs suggest potential interactions with:

-

Kinases: The purine scaffold mimics ATP, enabling competitive inhibition (e.g., CDK inhibitors like seliciclib) .

-

Purinergic Receptors: Chlorine substitution may modulate affinity for P2Y/P2X receptors .

-

DNA/RNA Polymerases: Intercalation or chain termination via C6 halogenation .

Structure-Activity Relationships (SAR)

Key substituent effects inferred from related compounds :

-

C6 Chlorine: Enhances metabolic stability and target binding via hydrophobic interactions.

-

C9 Phenylethanone: Aromatic groups improve lipophilicity and π-stacking with protein residues.

Applications in Drug Discovery

Intermediate for Anticancer Agents

Purine derivatives like fadraciclib and AZD-7648 share structural motifs with this compound, highlighting its utility as a kinase inhibitor precursor.

Antimicrobial Scaffold

Thiolated and aminated purines exhibit broad-spectrum activity , suggesting derivatization potential via C2/C8 modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume